1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with 5-nitrofuran-2-carbaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic agent for diseases where pyrazole derivatives have shown efficacy, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrofuran moiety could be involved in redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with specific protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the cyano group.
1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-3-(5-nitrothiophen-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its fluorophenyl and nitrofuran moieties, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity to certain biological targets.
Properties
CAS No. |
61620-71-1 |
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Molecular Formula |
C14H7FN4O3 |
Molecular Weight |
298.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H7FN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H |
InChI Key |
IDNURENANJUUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)F |
Origin of Product |
United States |
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